molecular formula C13H19N3O3S B2562231 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine CAS No. 2097897-57-7

4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine

Cat. No. B2562231
CAS RN: 2097897-57-7
M. Wt: 297.37
InChI Key: WLNPBITYNAEPQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The cyclopropylsulfonyl group is attached to the piperidine ring, and the piperidine ring is connected to the pyrimidine ring via an ether linkage (indicated by ‘oxy’).


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these rings and groups. The exact structure would depend on the specific locations of the bonds and the spatial arrangement of the atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and the overall structure of the molecule. The ether linkage, the nitrogen atoms in the rings, and the sulfonyl group could all potentially participate in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

Research indicates that derivatives structurally related to 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine exhibit inhibitory effects on cyclin-dependent kinases (CDKs), specifically CDK2. This application is significant for its potential in developing treatments for diseases where CDK misregulation plays a role, such as certain cancers. One study outlined a synthetic methodology that can be utilized in a multiple-parallel format, showcasing numerous potential applications in medicinal chemistry, especially for creating CDK2 inhibitors (Griffin et al., 2006).

Antimicrobial and Antifungal Activities

Another area of application is in the synthesis of compounds with antimicrobial and antifungal activities. A compound derived from 4-((1-(Cyclopropylsulfonyl)piperidin-4-yl)oxy)-2-methylpyrimidine showed potent antibacterial and antifungal activity in a study, indicating its potential use in treating infections and as a preservative in products prone to microbial contamination (Othman et al., 2019).

Synthetic Methodologies for Medicinal Chemistry

The compound's framework has been applied in developing synthetic methodologies useful in medicinal chemistry. For example, a study detailed a method for synthesizing beta-aminoethylsulfones, which are inhibitors of CDK2, indicating the versatility of this chemical structure in synthesizing bioactive molecules (Griffin et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s designed to be a drug, for example, its mechanism of action would involve interacting with specific biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety analysis .

Future Directions

The future research directions for this compound would likely depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research might focus on optimizing its structure, studying its mechanism of action in more detail, or testing its effects in clinical trials .

properties

IUPAC Name

4-(1-cyclopropylsulfonylpiperidin-4-yl)oxy-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-14-7-4-13(15-10)19-11-5-8-16(9-6-11)20(17,18)12-2-3-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNPBITYNAEPQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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